N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-13-6-7-14(12-15(13)23-10-2-5-18(23)25)22-20(27)19(26)21-9-8-16(24)17-4-3-11-28-17/h3-4,6-7,11-12,16,24H,2,5,8-10H2,1H3,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXQQTLSNDJCEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CO2)O)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multiple steps:
Formation of the furan-2-yl-hydroxypropyl intermediate: This can be achieved through the reaction of furan-2-carbaldehyde with a suitable hydroxypropylating agent under basic conditions.
Synthesis of the oxalamide linkage: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Coupling with the pyrrolidinylphenyl group: Finally, the oxalamide intermediate is coupled with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxalamide linkage can be reduced to form amines or other reduced products.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The furan ring and oxalamide linkage may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxypropyl group may enhance solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular weights estimated using atomic composition.
Key Differences and Implications
Backbone Diversity :
- The target’s oxalamide linker provides two carbonyl groups, enabling stronger hydrogen bonding compared to benzamide or ester linkers in analogs (e.g., 898458-12-3, 899943-47-6). This could enhance target selectivity or binding affinity .
- Benzamide-based analogs (e.g., 898458-12-3) exhibit higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
The 2-oxopyrrolidinone moiety offers conformational rigidity and hydrogen-bonding sites, contrasting with flexible chains (e.g., dihydroindol in 898432-69-4) .
Molecular Weight and Bioavailability :
- The target’s molecular weight (~420 g/mol) aligns better with Lipinski’s rule of five (<500 g/mol) compared to heavier analogs like 899943-47-6 (~490 g/mol), suggesting superior oral bioavailability .
Metabolic Stability :
- The hydroxyl group in the target may increase susceptibility to Phase II metabolism (e.g., glucuronidation), whereas fluorinated analogs (e.g., 898458-12-3) could exhibit longer half-lives due to fluorine’s metabolic resistance .
Biological Activity
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₅ |
| Molecular Weight | 292.29 g/mol |
| CAS Number | 1704982-99-9 |
The structure incorporates a furan ring, which is known for contributing to various pharmacological properties, including anti-inflammatory and antimicrobial activities. The oxalamide linkage further enhances its potential as a bioactive agent.
Target Interactions
This compound interacts with several biological targets, including enzymes and proteins involved in cellular signaling pathways. The furan moiety is particularly noted for its ability to disrupt microbial cell functions, leading to inhibition of growth and proliferation.
Biochemical Pathways
The compound likely influences biochemical pathways associated with:
- Cellular metabolism : By modulating enzyme activity related to energy production.
- Signal transduction : Affecting pathways that regulate cell growth and differentiation.
Biological Activity Findings
Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of various microbial strains | |
| Anti-inflammatory | Reduces inflammatory markers in vitro | |
| Hypolipidemic | Lowers lipid levels in animal models |
Case Studies
-
Antimicrobial Efficacy :
A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent. The mechanism was attributed to disruption of the bacterial cell membrane integrity. -
Anti-inflammatory Effects :
In vitro assays showed that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophages stimulated with lipopolysaccharides (LPS). This indicates its potential utility in treating inflammatory diseases. -
Hypolipidemic Activity :
Animal studies revealed that administration of the compound at a dosage of 20 mg/kg/day led to a significant decrease in serum cholesterol levels, comparable to established hypolipidemic agents. This effect was linked to reduced hepatic cholesterol synthesis and enhanced fecal excretion of lipids.
Synthesis and Production Methods
The synthesis of this compound typically involves several key steps:
- Functionalization of Furan Derivatives : Initial reactions involve modifying furan compounds to introduce hydroxyl groups.
- Condensation Reactions : The modified furan is then reacted with oxalamide precursors under controlled conditions, often using catalysts to enhance yield.
- Purification : Final products are purified using techniques such as recrystallization or chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
